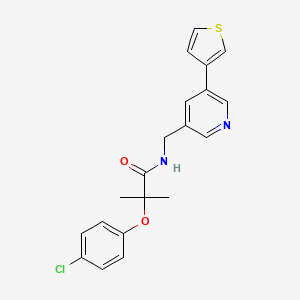

![molecular formula C17H18OS2 B2397861 1,3-双[(4-甲基苯基)硫代基]丙-2-酮 CAS No. 27997-96-2](/img/structure/B2397861.png)

1,3-双[(4-甲基苯基)硫代基]丙-2-酮

货号 B2397861

CAS 编号:

27997-96-2

分子量: 302.45

InChI 键: CFVGFCQZWZWILS-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one” is a chemical compound with the Inchi Code 1S/C17H18OS/c1-13-3-7-15(8-4-13)17(18)11-12-19-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 .

Synthesis Analysis

While specific synthesis methods for “1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one” were not found, a related compound, 1,3 and 1,4-bis [5- (R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives, were synthesized by the reaction of isophthalic and terephthalic acid hydrazides with methyl and aryl isothiocyanates, followed by base-catalyzed cyclization and alkylation of the resulting bis-triazolethiols with alkyl bromides .Molecular Structure Analysis

The molecular formula of “1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one” is C17H18OS . The exact mass is 238.13600 and the average mass is 238.32400 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one” are not fully available. The molecular weight is 238.32400 .科学研究应用

-

Chemical Synthesis

-

Transition-Metal Catalysis

- Application : The compound has been used in the synthesis of highly sterically-hindered cyclic (alkyl) (amino)carbenes (CAACs). These CAACs have gained major attention as strongly electron-rich carbon analogues of NHCs (N-heterocyclic carbene) with broad applications in both industry and academia .

- Method of Application : The synthesis involves a merger of CAAC ligands with highly-hindered IPr*. The efficient synthesis, electronic characterization, and application in model Cu-catalyzed hydroboration of alkynes is described .

- Results or Outcomes : The ligands are strongly electron-rich, bulky, and flexible around the N-Ar wingtip. The availability of various IPr* and CAAC templates offers a significant potential to expand the existing arsenal of NHC ligands to electron-rich bulky architectures with critical applications in metal stabilization and catalysis .

属性

IUPAC Name |

1,3-bis[(4-methylphenyl)sulfanyl]propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18OS2/c1-13-3-7-16(8-4-13)19-11-15(18)12-20-17-9-5-14(2)6-10-17/h3-10H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVGFCQZWZWILS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)CSC2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

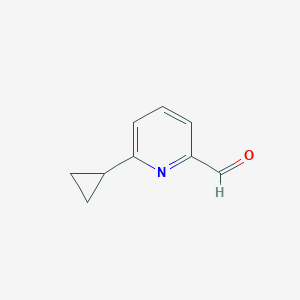

6-Cyclopropylpicolinaldehyde

208111-24-4

![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2397781.png)

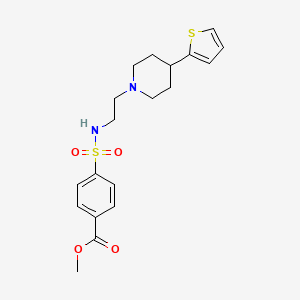

![Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)-4-phenylthiophene-2-carboxylate](/img/structure/B2397782.png)

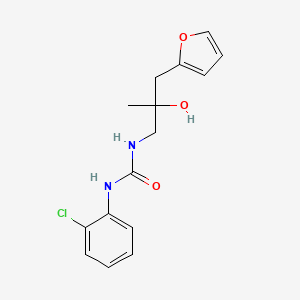

![Cyclopropyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2397788.png)

amine hydrochloride](/img/structure/B2397789.png)

![4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2397790.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2397794.png)

![2-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2397796.png)

![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2397797.png)

![6,12-Dihydroindeno[1,2-b]fluorene](/img/structure/B2397799.png)

![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2397801.png)